molecular formula C18H23FN2O4S B2587099 8-Cyclopropanecarbonyl-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 946339-67-9

8-Cyclopropanecarbonyl-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B2587099
CAS No.: 946339-67-9
M. Wt: 382.45
InChI Key: LLFATTAXTZUSMU-UHFFFAOYSA-N
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Description

8-Cyclopropanecarbonyl-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[45]decane is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro center

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Cyclopropanecarbonyl-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane involves multiple steps, starting from commercially available reagents. One common approach is to use tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials . The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like acetonitrile. The reaction proceeds through a series of nucleophilic substitutions and cyclization steps to form the spiro compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

8-Cyclopropanecarbonyl-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and fluoro groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like molybdenum can be used.

    Reduction: Lithium aluminum hydride in anhydrous ether is a common reagent.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

8-Cyclopropanecarbonyl-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Cyclopropanecarbonyl-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets. For instance, as a potential RIPK1 inhibitor, it blocks the kinase activity of RIPK1, thereby inhibiting the necroptosis pathway . This action is crucial in preventing cell death in various inflammatory diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Cyclopropanecarbonyl-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane stands out due to its unique combination of a cyclopropanecarbonyl group and a fluoro-methylbenzenesulfonyl group. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

cyclopropyl-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN2O4S/c1-13-12-15(4-5-16(13)19)26(23,24)21-10-11-25-18(21)6-8-20(9-7-18)17(22)14-2-3-14/h4-5,12,14H,2-3,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFATTAXTZUSMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4CC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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